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Compound of Interest

Compound Name:
(3-Formyl-5-methylphenyl)boronic

acid

Cat. No.: B151539 Get Quote

An in-depth exploration of the synthesis, applications, and experimental protocols involving

formylphenylboronic acids (FPBAs), providing a crucial resource for researchers, scientists,

and professionals in drug development.

Formylphenylboronic acids (FPBAs) have emerged as a highly versatile class of reagents in

organic chemistry and chemical biology. Their unique bifunctional nature, possessing both a

reactive aldehyde group and a boronic acid moiety, allows for a wide range of chemical

transformations and applications. This technical guide provides a comprehensive overview of

the use of FPBAs, with a focus on their application in organic synthesis, bioconjugation, drug

delivery, and sensing. Detailed experimental protocols, quantitative data, and visual diagrams

of key processes are presented to facilitate their practical implementation in the laboratory.

Core Applications and Synthetic Utility
FPBAs are valuable building blocks in organic synthesis, primarily due to their participation in

palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for

the formation of carbon-carbon bonds. FPBAs are excellent coupling partners in these

reactions, enabling the synthesis of complex biaryl compounds that are often key intermediates

in the preparation of pharmaceuticals.[1][2] For instance, 4-formylphenylboronic acid is a
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crucial reagent in the synthesis of a key biaryl intermediate of Atazanavir, an HIV protease

inhibitor.[3][4][5][6][7]

Table 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with Aryl Halides

Aryl
Halide

Catalyst Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

2-

Bromopy

ridine

Pd(PPh₃)

₄

Na₂CO₃

(3 M aq.)

Toluene/

Ethanol

(4:3)

Reflux 20 80 [4]

2-

Chloropy

ridine

Calx-IPr - - 80 - 68 [5]

4-

Bromoac

etopheno

ne

Pd(OAc)₂

/7a
- - - - >95 [8]

Aryl

Bromides

(various)

PdCl₂(N

H₂CH₂C

OOH)₂

K₂CO₃

Ethanol/

Water

(1:1)

RT -
Good to

Excellent
[9]

Aryl

Bromides

(various)

Pyridine-

based

Pd(II)

complex

KOH Water 160 2 91-96 [10]

Experimental Protocol: Synthesis of 2-(4-Formylphenyl)pyridine via Suzuki-Miyaura Coupling[3]

[4]

Reaction Setup: In a microwave-compatible vessel, combine 2-bromopyridine (1.0 equiv.), 4-

formylphenylboronic acid (1.2-1.9 equiv.), and Pd(PPh₃)₄ (0.2 mol%).

Solvent and Base Addition: Add a degassed mixture of toluene and ethanol (4:3) as the

organic phase and a 3 M aqueous solution of Na₂CO₃ as the base.
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Reaction Conditions: Heat the mixture under microwave irradiation at 150 °C for 20 minutes.

Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent

(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to afford the desired 2-(4-formylphenyl)pyridine.

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to

dihydropyridines, which can be subsequently oxidized to pyridines.[11][12] This reaction is

valuable for the synthesis of various biologically active molecules.[13][14][15] While specific

examples utilizing formylphenylboronic acids are less common in the literature, the aldehyde

functionality of FPBAs makes them suitable substrates for this transformation.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis[11]

Reactant Mixture: In a suitable solvent (e.g., ethanol), combine the aldehyde (1 equiv., e.g.,

4-formylphenylboronic acid), a β-ketoester (2 equiv., e.g., ethyl acetoacetate), and a nitrogen

source (1 equiv., e.g., ammonia or ammonium acetate).

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can

be monitored by thin-layer chromatography.

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room

temperature. The dihydropyridine product often precipitates and can be isolated by filtration.

Aromatization (Optional): The isolated dihydropyridine can be oxidized to the corresponding

pyridine using an oxidizing agent such as ferric chloride, manganese dioxide, or potassium

permanganate.[11]
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Caption: Reaction pathway of the Hantzsch pyridine synthesis.

Bioconjugation and Protein Labeling
The unique reactivity of the ortho-formylphenylboronic acid (2-FPBA) moiety has been

extensively exploited for bioconjugation and protein labeling. The key reaction is the formation

of a stable iminoboronate linkage with hydrazides or a thiazolidinoboronate (TzB) complex with

N-terminal cysteine residues.[16]

Iminoboronate Formation
2-FPBA and its derivatives react rapidly with hydrazides to form stable iminoboronates. This

reaction is characterized by its fast kinetics, with rate constants comparable to the fastest

bioorthogonal ligations.[17]

Table 2: Kinetic Data for Iminoboronate Formation with 2-Acetylphenylboronic Acid (2-APBA)

Reactant
Rate Constant (k₁)
(M⁻¹s⁻¹)

Hydrolysis Rate
Constant (k₋₁) (s⁻¹)

Reference

Phenylhydrazine 1.7 x 10³ (±80) 1.2 x 10⁻⁴ [17]

Hydrazide-modified

peptide
~10² - 10³ - [17]

Experimental Protocol: Protein Labeling via Iminoboronate Formation

Protein Preparation: Prepare a solution of the protein containing a hydrazide handle in a

suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Labeling Reagent Preparation: Dissolve the 2-FPBA-functionalized label (e.g., a fluorescent

dye) in a minimal amount of a water-miscible organic solvent like DMSO.

Labeling Reaction: Add the labeling reagent to the protein solution in a slight molar excess.

Incubate the reaction at room temperature. The reaction is typically fast and can be

monitored by LC-MS.
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Purification: Remove the unreacted label by size-exclusion chromatography.

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy if the label

has a distinct absorbance, and confirm the conjugation by SDS-PAGE and mass

spectrometry.

Thiazolidinoboronate (TzB) Formation
2-FPBA reacts specifically and rapidly with proteins and peptides possessing an N-terminal

cysteine residue to form a stable thiazolidinoboronate (TzB) complex.[16] This reaction

proceeds with rate constants in the order of 10² to 10³ M⁻¹s⁻¹.[16]
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Caption: General workflow for protein labeling using 2-FPBA.

Drug Delivery Systems
Phenylboronic acids (PBAs), including FPBAs, have garnered significant attention for their use

in targeted drug delivery systems, particularly in cancer therapy.[4][17] This is due to their

ability to bind to sialic acid residues that are often overexpressed on the surface of cancer

cells. FPBA-functionalized nanoparticles can be designed to encapsulate therapeutic agents

and release them in a controlled manner at the tumor site.[18]

Table 3: Characteristics of FPBA-Functionalized Nanoparticles for Drug Delivery

Nanoparticl
e System

Drug
Particle
Size (nm)

Drug
Loading
Content (%)

Drug
Release
Profile

Reference

PBA-

functionalized

polymeric

nanoparticles

Emodin 40-84 Not specified pH-triggered [18]

Silk fibroin

nanoparticles
Naringenin ~130

0.3 - 1.0

(LOD/LOQ)
Not specified [19]
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Experimental Protocol: Preparation and Drug Loading of PBA-Functionalized Nanoparticles[18]

Polymer Synthesis: Synthesize a polymer functionalized with phenylboronic acid, for

example, by polymerization of a PBA-containing monomer.

Nanoparticle Formation: Prepare the nanoparticles using a method such as solvent

displacement. Briefly, dissolve the PBA-functionalized polymer in a water-miscible organic

solvent (e.g., methanol) and add this solution dropwise to deionized water under stirring. The

nanoparticles self-assemble as the solvent diffuses.

Drug Loading: The drug can be loaded during the nanoparticle formation process by

dissolving it in the organic polymer solution or after formation by incubating the nanoparticles

in a solution of the drug.

Purification: Remove the unloaded drug by dialysis or centrifugation.

Characterization: Characterize the nanoparticles for their size and morphology (e.g., by

Dynamic Light Scattering and Transmission Electron Microscopy), and determine the drug

loading content and release kinetics using techniques like UV-Vis spectroscopy or HPLC.[19]

[20]
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Caption: Targeted drug delivery using FPBA-functionalized nanoparticles.

Sensing Applications
The ability of boronic acids to reversibly bind with diols forms the basis of their application in

chemical sensors, particularly for the detection of carbohydrates.[21][22][23] Fluorescent

sensors incorporating FPBAs can exhibit changes in their emission properties upon binding to

saccharides.

Table 4: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Saccharides
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Sensor Saccharide
Binding Constant
(K) (M⁻¹)

Reference

Pyridinium-based

boronic acid sensor
D-Fructose 353 [22]

Pyridinium-based

boronic acid sensor
D-Glucose 1378 [22]

Phenylboronic acid D-Fructose 4365 [22]

Phenylboronic acid D-Glucose 110 [22]

Fluorescent Probes for Hydrogen Peroxide
Boronate-based probes have been developed for the selective detection of hydrogen peroxide

(H₂O₂).[24][25][26][27][28] The mechanism involves the H₂O₂-mediated oxidation of the

boronate ester to a phenol, which leads to a change in the fluorescence of the molecule. While

many such probes exist, those based on FPBAs are an active area of research.

Experimental Protocol: Characterization of a Boronate-Based H₂O₂ Probe[25]

Probe Solution: Prepare a stock solution of the boronate-based fluorescent probe in a

suitable solvent (e.g., methanol).

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.25 or 8.21).

Fluorescence Measurements: In a cuvette, add the probe to the buffer solution to a final

concentration (e.g., 5-30 µM). Record the initial fluorescence spectrum.

H₂O₂ Addition: Add varying concentrations of a hydrogen peroxide solution to the cuvette

and incubate for a specific time (e.g., 10-30 minutes).

Data Analysis: Record the fluorescence spectra after the addition of H₂O₂. The change in

fluorescence intensity can be used to determine the detection limit and sensitivity of the

probe.
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Caption: General sensing mechanisms of FPBA-based probes.

Conclusion
Formylphenylboronic acids are remarkably versatile reagents with a broad spectrum of

applications in modern chemistry and biology. Their utility in constructing complex molecules

through Suzuki-Miyaura coupling and Hantzsch pyridine synthesis makes them invaluable tools

for synthetic chemists. Furthermore, the unique reactivity of the 2-formylphenylboronic acid

moiety has paved the way for innovative bioconjugation strategies, enabling the site-specific

labeling of proteins with high efficiency. The ability of FPBAs to interact with biologically

relevant molecules has also led to their use in the development of targeted drug delivery

systems and sensitive chemical sensors. The experimental protocols and quantitative data

presented in this guide are intended to serve as a practical resource for researchers looking to

harness the potential of these powerful chemical tools in their own investigations. As research

in this area continues to expand, the development of new FPBA derivatives and their

applications is anticipated to further broaden the horizons of chemical synthesis, drug

discovery, and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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